molecular formula C15H16N2OS B12449443 N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide

N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide

Cat. No.: B12449443
M. Wt: 272.4 g/mol
InChI Key: RUIUEKQMMMZWBJ-UHFFFAOYSA-N
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Description

N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide is an organic compound that belongs to the class of acetamides This compound features a thienyl group, which is a sulfur-containing heterocycle, and a phenyl group connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Thienyl Intermediate: The thienyl group is synthesized through the reaction of a suitable thiophene derivative with a methylating agent.

    Condensation Reaction: The thienyl intermediate is then reacted with an amine derivative to form the methylene bridge.

    Acetylation: The final step involves the acetylation of the amine group to form the acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thienyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles like sodium methoxide can be employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives and substituted thienyl or phenyl compounds.

Scientific Research Applications

N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl)acetamide: Similar structure but contains an isoxazole ring instead of a thienyl group.

    N-methyl-N-(4-{[(5-methyl-2-furyl)methylene]amino}phenyl)acetamide: Contains a furan ring instead of a thienyl group.

Uniqueness

N-methyl-N-(4-{[(5-methyl-2-thienyl)methylene]amino}phenyl)acetamide is unique due to the presence of the thienyl group, which imparts distinct chemical properties and potential biological activities. The sulfur atom in the thienyl ring can participate in various chemical reactions, making this compound versatile for different applications.

Properties

Molecular Formula

C15H16N2OS

Molecular Weight

272.4 g/mol

IUPAC Name

N-methyl-N-[4-[(5-methylthiophen-2-yl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C15H16N2OS/c1-11-4-9-15(19-11)10-16-13-5-7-14(8-6-13)17(3)12(2)18/h4-10H,1-3H3

InChI Key

RUIUEKQMMMZWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C=NC2=CC=C(C=C2)N(C)C(=O)C

Origin of Product

United States

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